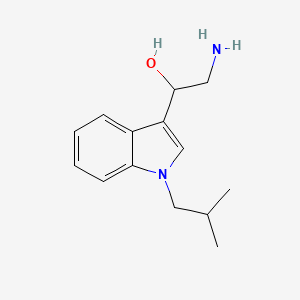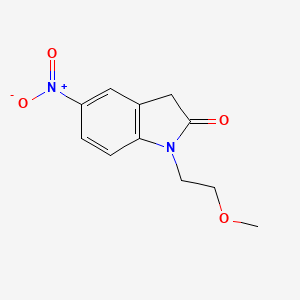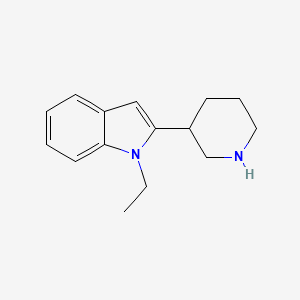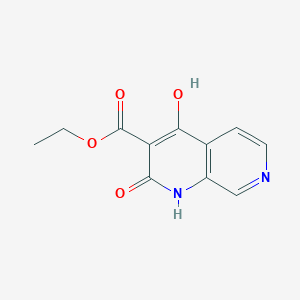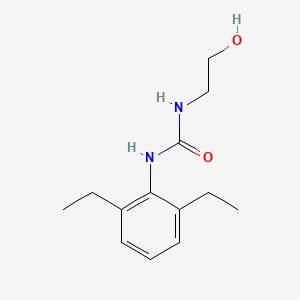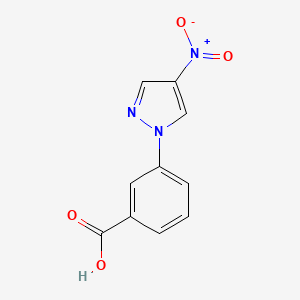
5-(4-Fluoronaphthalen-1-yl)oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoronaphthalen-1-yl)oxazol-2-amine is a chemical compound with the molecular formula C13H9FN2O and a molecular weight of 228.22 g/mol . This compound is characterized by the presence of a fluoronaphthalene moiety attached to an oxazole ring, making it a unique structure in the realm of heterocyclic compounds.
Preparation Methods
The synthesis of 5-(4-Fluoronaphthalen-1-yl)oxazol-2-amine typically involves the reaction of 4-fluoronaphthalene with appropriate oxazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve bulk manufacturing processes that ensure the compound’s purity and yield are optimized for large-scale applications .
Chemical Reactions Analysis
5-(4-Fluoronaphthalen-1-yl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce amine-substituted oxazoles .
Scientific Research Applications
5-(4-Fluoronaphthalen-1-yl)oxazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluoronaphthalen-1-yl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The fluoronaphthalene moiety allows the compound to interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
5-(4-Fluoronaphthalen-1-yl)oxazol-2-amine can be compared with other similar compounds such as:
5-(4-Chloronaphthalen-1-yl)oxazol-2-amine: Similar structure but with a chlorine atom instead of fluorine.
5-(4-Bromonaphthalen-1-yl)oxazol-2-amine: Contains a bromine atom, which may alter its reactivity and biological activity.
5-(4-Methylnaphthalen-1-yl)oxazol-2-amine: The presence of a methyl group instead of a halogen can significantly change its chemical properties.
The uniqueness of this compound lies in its fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H9FN2O |
|---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
5-(4-fluoronaphthalen-1-yl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H9FN2O/c14-11-6-5-10(12-7-16-13(15)17-12)8-3-1-2-4-9(8)11/h1-7H,(H2,15,16) |
InChI Key |
IHIRLPFAMFULTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CN=C(O3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


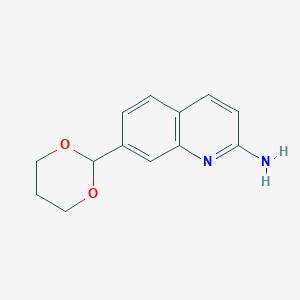

![7-Azaspiro[3.5]nonan-2-ol oxalate](/img/structure/B11875910.png)

